N-(5-CHLORO-2-PYRIDYL)-3-[(DIETHYLAMINO)SULFONYL]-4-METHYLBENZAMIDE
Overview
Description
N-(5-CHLORO-2-PYRIDYL)-3-[(DIETHYLAMINO)SULFONYL]-4-METHYLBENZAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyridyl group, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PYRIDYL)-3-[(DIETHYLAMINO)SULFONYL]-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-pyridine with diethylamine and sulfonyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-PYRIDYL)-3-[(DIETHYLAMINO)SULFONYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-(5-CHLORO-2-PYRIDYL)-3-[(DIETHYLAMINO)SULFONYL]-4-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PYRIDYL)-3-[(DIETHYLAMINO)SULFONYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(5-CHLORO-2-PYRIDYL)-3-[(DIETHYLAMINO)SULFONYL]-4-METHYLBENZAMIDE include:
- N-(5-CHLORO-2-PYRIDYL)-PICRYLAMINE
- N-(5-CHLORO-2-PYRIDYL)BIS(TRIFLUOROMETHANESULFONIMIDE)
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-4-21(5-2)25(23,24)15-10-13(7-6-12(15)3)17(22)20-16-9-8-14(18)11-19-16/h6-11H,4-5H2,1-3H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKMWQCFJUGANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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